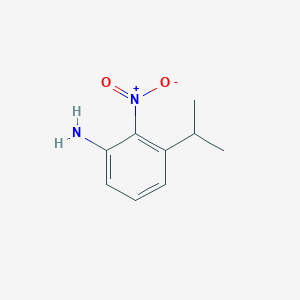
3-Isopropyl-2-nitroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Isopropyl-2-nitroaniline is an organic compound with the molecular formula C9H12N2O2 It is a derivative of aniline, where the amino group is substituted with an isopropyl group at the third position and a nitro group at the second position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isopropyl-2-nitroaniline typically involves a multi-step process:
Nitration: The nitration of isopropylbenzene (cumene) to form 3-nitroisopropylbenzene. This step involves the reaction of isopropylbenzene with a nitrating mixture (concentrated nitric acid and sulfuric acid) under controlled temperature conditions.
Reduction: The nitro group in 3-nitroisopropylbenzene is then reduced to an amino group using reducing agents such as iron filings and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Nitration: Using continuous flow reactors to ensure efficient mixing and temperature control.
Catalytic Reduction: Employing catalytic hydrogenation with palladium or platinum catalysts to achieve high yields and purity.
化学反应分析
Types of Reactions: 3-Isopropyl-2-nitroaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin and hydrochloric acid or catalytic hydrogenation.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as acylation and sulfonation.
Oxidation: The compound can be oxidized to form nitroso or nitro derivatives under specific conditions.
Common Reagents and Conditions:
Reducing Agents: Tin and hydrochloric acid, iron filings, catalytic hydrogenation with palladium or platinum.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Substitution Reagents: Acyl chlorides, sulfonyl chlorides.
Major Products Formed:
Reduction: 3-Isopropyl-2-aminobenzene.
Substitution: 3-Isopropyl-2-acylaminoaniline, 3-Isopropyl-2-sulfonamidoaniline.
Oxidation: 3-Isopropyl-2-nitrosoaniline, 3-Isopropyl-2,4-dinitroaniline.
科学研究应用
3-Isopropyl-2-nitroaniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its role in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of rubber chemicals, corrosion inhibitors, and as a stabilizer in the manufacture of plastics.
作用机制
The mechanism of action of 3-Isopropyl-2-nitroaniline involves its interaction with biological molecules through its nitro and amino groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The amino group can form hydrogen bonds and participate in nucleophilic substitution reactions, affecting enzyme activity and protein function.
相似化合物的比较
2-Nitroaniline: Lacks the isopropyl group, making it less hydrophobic and with different reactivity.
4-Nitroaniline: The nitro group is at the para position, leading to different electronic effects and reactivity.
3-Isopropylaniline: Lacks the nitro group, resulting in different chemical properties and applications.
Uniqueness: 3-Isopropyl-2-nitroaniline is unique due to the presence of both the isopropyl and nitro groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for specific interactions in chemical reactions and biological systems, making it a valuable compound in various applications.
属性
分子式 |
C9H12N2O2 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC 名称 |
2-nitro-3-propan-2-ylaniline |
InChI |
InChI=1S/C9H12N2O2/c1-6(2)7-4-3-5-8(10)9(7)11(12)13/h3-6H,10H2,1-2H3 |
InChI 键 |
VYQUBFAPMOPLGZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=C(C(=CC=C1)N)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


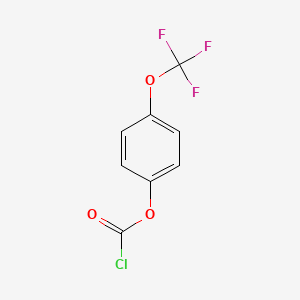
![Methyl (S)-2-Amino-4-[(2-methoxyethyl)[4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butyl]amino]butanoate](/img/structure/B13693310.png)
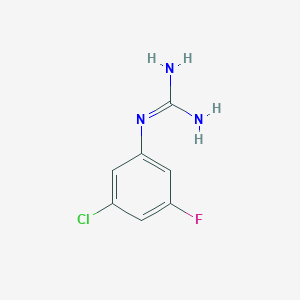
![2-Amino-5-[3-fluoro-4-(trifluoromethyl)phenyl]-1,3,4-thiadiazole](/img/structure/B13693319.png)
![O-[(4-Methoxy-3,5-dimethyl-2-pyridyl)methyl]hydroxylamine Hydrochloride](/img/structure/B13693323.png)
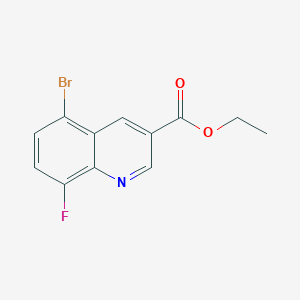
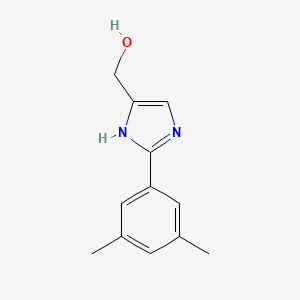
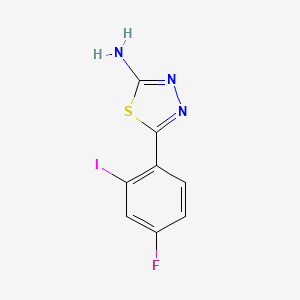

![1-[3-(Bromomethyl)-5-chloro-2-hydroxyphenyl]ethanone](/img/structure/B13693355.png)
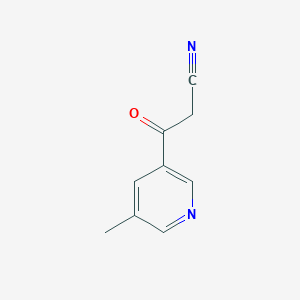
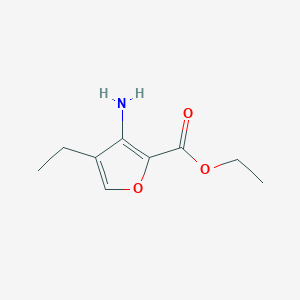
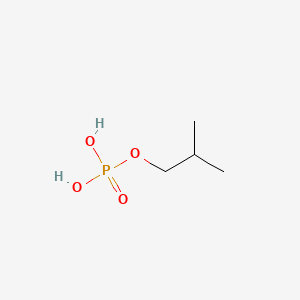
![5-Bromo-2-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B13693396.png)
